molecular formula C30H51NO12 B607322 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 2126805-02-3

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B607322
CAS No.: 2126805-02-3
M. Wt: 617.73
InChI Key: RTKJPUANVDIPPF-UHFFFAOYSA-N
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Description

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a polyethylene glycol (PEG)-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Mechanism of Action

Target of Action

The primary target of endo-BCN-PEG8-acid are primary amine groups present in various biomolecules . The compound is reactive with these primary amine groups, particularly in the presence of activators .

Mode of Action

endo-BCN-PEG8-acid interacts with its targets through a process known as copper-free click chemistry . Specifically, the terminal carboxylic acid of endo-BCN-PEG8-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . Additionally, the bicyclononyne (BCN) group present in the compound enables this copper-free click chemistry with azide-tagged biomolecules .

Pharmacokinetics

It is noted that the hydrophilic polyethylene glycol (peg) spacer present in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of endo-BCN-PEG8-acid’s action largely depend on the specific biomolecules it interacts with. By forming stable amide bonds with primary amine groups, endo-BCN-PEG8-acid can modify the structure and function of these biomolecules . This can lead to various downstream effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of endo-BCN-PEG8-acid can be influenced by various environmental factors. For instance, the presence of activators can facilitate its reaction with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action may be influenced by the hydration status of the environment .

Biochemical Analysis

Biochemical Properties

The endo-BCN-PEG8-acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its BCN group and terminal carboxylic acid . The nature of these interactions is primarily through the formation of a stable amide bond with primary amine groups .

Cellular Effects

As it can interact with azide-tagged biomolecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of endo-BCN-PEG8-acid involves its ability to form stable amide bonds with primary amine groups . This interaction can lead to changes in gene expression and enzyme activation or inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG chain. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:

    Synthesis of BCN Intermediate: The BCN group is synthesized through a series of cycloaddition reactions.

    PEGylation: The PEG chain is attached to the BCN intermediate through etherification or esterification reactions.

    Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced through amidation or esterification reactions.

    Purification: The final product is purified using chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation to label biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in the development of drug delivery systems and targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is unique due to its combination of a BCN group and a terminal carboxylic acid, which allows for versatile bioconjugation and click chemistry applications. Its hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJPUANVDIPPF-FITHBNAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Reactant of Route 2
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

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